1,2-Dinitro-1,2-diphenylethene
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Overview
Description
1,2-Dinitro-1,2-diphenylethene is an organic compound characterized by the presence of two nitro groups and two phenyl groups attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dinitro-1,2-diphenylethene can be synthesized through a multi-step process involving the nitration of 1,2-diphenylethene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the ethene backbone.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the nitration process to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,2-Dinitro-1,2-diphenylethene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,2-Diamino-1,2-diphenylethene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Scientific Research Applications
1,2-Dinitro-1,2-diphenylethene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organic compounds, including dyes and polymers.
Materials Science: Investigated for its potential use in the development of advanced materials with unique optical and electronic properties.
Biology and Medicine: Studied for its potential biological activity and as a building block for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-dinitro-1,2-diphenylethene involves its interaction with molecular targets through its nitro and phenyl groups. The nitro groups can participate in redox reactions, while the phenyl groups can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Dinitro-1,2-diphenylethane: Similar structure but with an ethane backbone instead of ethene.
2,3-Dinitro-2,3-diphenylbutane: Similar structure but with a butane backbone and different positioning of nitro groups.
Uniqueness
1,2-Dinitro-1,2-diphenylethene is unique due to its ethene backbone, which imparts different electronic and steric properties compared to its ethane and butane analogs
Properties
Molecular Formula |
C14H10N2O4 |
---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
[(E)-1,2-dinitro-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H10N2O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10H/b14-13+ |
InChI Key |
NQAQCAROZAAHGL-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\[N+](=O)[O-])/[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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